N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Description

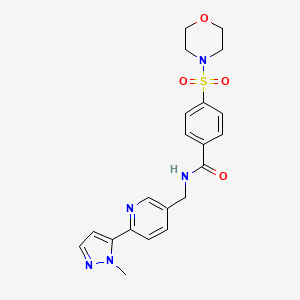

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a morpholinosulfonyl group at the 4-position and a pyridine-methyl moiety bearing a 1-methylpyrazole substituent at the 6-position. Its structural analogs, such as those reported in , provide indirect insights into its physicochemical and pharmacological profile .

Properties

IUPAC Name |

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4S/c1-25-20(8-9-24-25)19-7-2-16(14-22-19)15-23-21(27)17-3-5-18(6-4-17)31(28,29)26-10-12-30-13-11-26/h2-9,14H,10-13,15H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKUAHQCIOJBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Synthesis of the pyridine ring: The pyridine ring can be synthesized via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Coupling of the pyrazole and pyridine rings: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Introduction of the benzamide moiety: The benzamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

Attachment of the morpholinosulfonyl group: This can be achieved through sulfonylation reactions using morpholine and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives described in , which are primarily benzamide or isonicotinamide analogs featuring pyridine, thiazole, and morpholine substituents. Below is a detailed comparison:

Table 1: Key Structural and Analytical Comparisons

Key Differences and Implications

Core Scaffold :

- The target compound lacks the thiazole ring present in analogs like 4d and 4i. Instead, it features a direct pyridine-methyl linkage, which may enhance conformational flexibility and alter binding kinetics .

Substituent Chemistry: The morpholinosulfonyl group in the target compound replaces the morpholinomethyl group in 4d and 4i.

Bioactivity Potential: Compounds like 4d and 4i are hypothesized to exhibit kinase inhibitory activity due to their pyridine-thiazole scaffolds. The target compound’s pyrazole-pyridine hybrid structure may target analogous pathways (e.g., JAK/STAT or PI3K/AKT) but with distinct selectivity profiles due to its unique sulfonyl and pyrazole motifs.

Synthetic Accessibility :

- The absence of a thiazole ring simplifies synthesis compared to 4d and 4i, which require multi-step cyclization. However, introducing the sulfonyl group may necessitate stringent reaction conditions to avoid decomposition .

Biological Activity

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(morpholinosulfonyl)benzamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Pyrazole Ring : Contributes to its biological activity.

- Pyridine Ring : Enhances solubility and interaction with biological targets.

- Morpholinosulfonyl Group : Imparts unique pharmacological properties.

The molecular formula is with a molecular weight of approximately 420.52 g/mol.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of mTOR Pathway : The compound has been shown to reduce mTORC1 activity, a critical regulator of cell growth and proliferation. This inhibition leads to increased autophagy and apoptosis in cancer cells .

- Autophagy Modulation : It disrupts autophagic flux by interfering with mTORC1 reactivation, which is crucial for cellular homeostasis. The accumulation of LC3-II indicates impaired autophagic degradation processes .

- Anticancer Activity : Preliminary studies suggest that the compound displays submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) and others .

1. Antiproliferative Effects in Cancer Cells

A study published in PubMed explored the antiproliferative effects of similar pyrazole derivatives, noting that compounds with structural similarities to this compound showed significant reduction in cell viability across multiple cancer lines due to their ability to modulate autophagy and mTOR pathways .

2. Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrazole and pyridine moieties can enhance biological activity. For instance, varying substituents on the pyrazole ring can influence potency and selectivity against specific cancer types. A systematic SAR study identified key structural features that optimize the compound's efficacy .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.